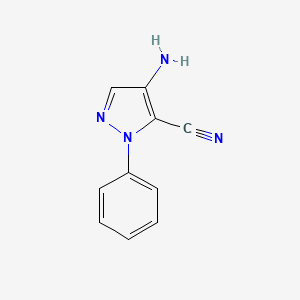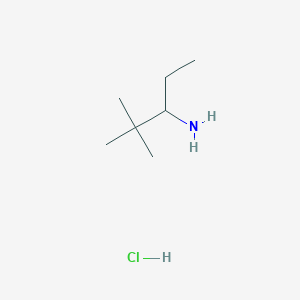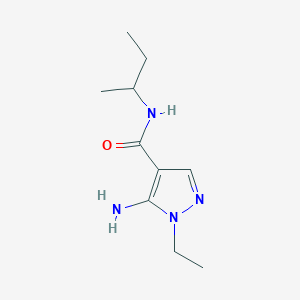![molecular formula C13H23N3 B11734536 butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1856019-06-1](/img/structure/B11734536.png)
butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the molecular formula C13H24ClN3 It is characterized by a pyrazole ring substituted with a cyclopentyl group and a butylamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring is synthesized by cyclocondensation of appropriate precursors, such as hydrazines and diketones.
Substitution with cyclopentyl group: The cyclopentyl group is introduced through a substitution reaction, often using cyclopentyl halides under basic conditions.
Attachment of the butylamine side chain: The final step involves the alkylation of the pyrazole ring with butylamine, typically using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:
Batch reactors: For controlled synthesis with precise temperature and pressure regulation.
Continuous flow reactors: For high-throughput production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane.
1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carbonitrile: A related pyrazole derivative used in organic synthesis.
Uniqueness
Butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring, cyclopentyl group, and butylamine side chain makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
1856019-06-1 |
|---|---|
Formule moléculaire |
C13H23N3 |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
N-[(1-cyclopentylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H23N3/c1-2-3-8-14-9-12-10-15-16(11-12)13-6-4-5-7-13/h10-11,13-14H,2-9H2,1H3 |
Clé InChI |
PNZPMCDWTYSLRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC1=CN(N=C1)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734456.png)
![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734460.png)
![(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734468.png)
![2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11734473.png)
![[3-(dimethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734488.png)


![4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734494.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734504.png)

![4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11734525.png)
![1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734526.png)
![1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11734530.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
